3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol
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Overview
Description
3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of benzylboronic acid with ortho-aminophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the benzoxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoxaboroles depending on the nucleophile used.
Scientific Research Applications
3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for phosphodiesterase enzymes.
Mechanism of Action
The mechanism of action of 3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of cyclic AMP (cAMP) in cells . This reduction in cAMP levels can lead to decreased production of inflammatory cytokines, which is beneficial in treating inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with a broad spectrum of activity.
Uniqueness
3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
906673-23-2 |
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Molecular Formula |
C14H13BO2 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-benzyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14,16H,10H2 |
InChI Key |
XYCWOUIRTHSYQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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